5-Amino-6-(metilamino)piridina-3-carboxilato de metilo

Descripción general

Descripción

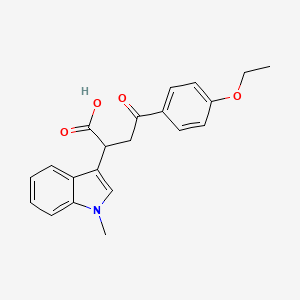

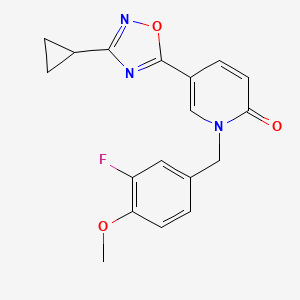

“Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 . It is also known by its IUPAC name, methyl 5-amino-6-(methylamino)nicotinate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 370.7±42.0 °C and a predicted density of 1.273±0.06 g/cm3 . Its pKa value is predicted to be 5.29±0.10 .Mecanismo De Acción

The mechanism of action of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition can lead to DNA damage and cell death.

Biochemical and Physiological Effects:

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized, and its anti-cancer properties make it an attractive candidate for cancer research. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control.

Direcciones Futuras

There are several future directions for the study of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA. One area of research is the development of more potent and selective PARP inhibitors based on the structure of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA. Another area of research is the investigation of the potential of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate MPA for maximum efficacy and safety.

Conclusion:

Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate 5-amino-6-(methylamino)pyridine-3-carboxylate is a promising compound that has shown potential for use in scientific research, particularly in the field of cancer research. Its anti-cancer properties, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further study. However, more research is needed to fully understand the potential of this compound and to develop more potent and selective PARP inhibitors based on its structure.

Aplicaciones Científicas De Investigación

- Los investigadores utilizan 5-aminopirazoles para sintetizar compuestos heterocíclicos polisustituidos y derivados heterocíclicos fusionados. Estos compuestos encuentran aplicaciones en el descubrimiento y desarrollo de fármacos debido a su diversidad estructural y relevancia biológica .

- En el campo de la farmacia, contribuye al diseño y síntesis de nuevos fármacos. Su estructura y reactividad únicas lo hacen valioso para crear moléculas farmacológicamente relevantes .

- Los investigadores han explorado el uso de este compuesto en MCR, demostrando su utilidad en rutas sintéticas eficientes y con economía atómica .

- El 5-amino-6-(metilamino)piridina-3-carboxilato de metilo contribuye a la diversidad de andamiajes heterocíclicos, que son esenciales para diversas aplicaciones .

- Los químicos orgánicos lo utilizan para crear moléculas complejas, especialmente aquellas que contienen partes heterocíclicas .

Síntesis orgánica y química medicinal

Aplicaciones farmacéuticas

Reacciones multicomponente (MCR)

Química heterocíclica

Reactivo químico y bloque de construcción

Ciencia de los materiales y materiales funcionales

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Propiedades

IUPAC Name |

methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCXDDOGPNBUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2390183.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)

![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)